Cas no 771581-13-6 (2-3-(difluoromethoxy)phenylethan-1-amine)

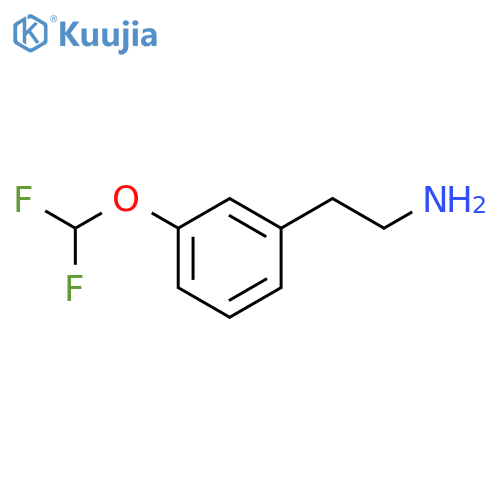

771581-13-6 structure

商品名:2-3-(difluoromethoxy)phenylethan-1-amine

CAS番号:771581-13-6

MF:C9H11F2NO

メガワット:187.186549425125

MDL:MFCD06212914

CID:551704

PubChem ID:45091388

2-3-(difluoromethoxy)phenylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- Benzeneethanamine,3-(difluoromethoxy)-

- 2-[3-(Difluoromethoxy)phenyl]ethanamine

- Benzeneethanamine, 3-(difluoromethoxy)- (9CI)

- 2-(3-difluoromethoxyphenyl)ethylamine

- 2-(3-difluoromethoxy-phenyl)-ethylamine

- 3-(Difluoromethoxy)Phenylethylamine

- AG-H-08322

- CTK5E3952

- KB-69930

- SureCN4242523

- 2-3-(difluoromethoxy)phenylethan-1-amine

- SB38686

- 2-(3-(difluoromethoxy)phenyl)-ethylamine

- DTXSID30666815

- 2-[3-(Difluoromethoxy)phenyl]ethan-1-amine

- AMEAPRSRXCKDEK-UHFFFAOYSA-N

- 771581-13-6

- MFCD06212914

- EN300-1932166

- SCHEMBL4242523

- 2-(3-(Difluoromethoxy)phenyl)ethanamine

-

- MDL: MFCD06212914

- インチ: InChI=1S/C9H11F2NO/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4-5,12H2

- InChIKey: AMEAPRSRXCKDEK-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)OC(F)F)CCN

計算された属性

- せいみつぶんしりょう: 187.08093

- どういたいしつりょう: 187.081

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- PSA: 35.25

2-3-(difluoromethoxy)phenylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1458-250mg |

2-(3-Difluoromethoxy-phenyl)-ethylamine |

771581-13-6 | 96% | 250mg |

2756.14CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1458-5g |

2-(3-Difluoromethoxy-phenyl)-ethylamine |

771581-13-6 | 96% | 5g |

33904.74CNY | 2021-05-08 | |

| Enamine | EN300-1932166-1.0g |

2-[3-(difluoromethoxy)phenyl]ethan-1-amine |

771581-13-6 | 1g |

$976.0 | 2023-05-31 | ||

| Enamine | EN300-1932166-10.0g |

2-[3-(difluoromethoxy)phenyl]ethan-1-amine |

771581-13-6 | 10g |

$7835.0 | 2023-05-31 | ||

| Enamine | EN300-1932166-0.1g |

2-[3-(difluoromethoxy)phenyl]ethan-1-amine |

771581-13-6 | 0.1g |

$859.0 | 2023-09-17 | ||

| Enamine | EN300-1932166-0.05g |

2-[3-(difluoromethoxy)phenyl]ethan-1-amine |

771581-13-6 | 0.05g |

$820.0 | 2023-09-17 | ||

| Enamine | EN300-1932166-5.0g |

2-[3-(difluoromethoxy)phenyl]ethan-1-amine |

771581-13-6 | 5g |

$4019.0 | 2023-05-31 | ||

| eNovation Chemicals LLC | D967719-250mg |

2-(3-Difluoromethoxy-phenyl)-ethylamine |

771581-13-6 | 95% | 250mg |

$370 | 2024-07-28 | |

| eNovation Chemicals LLC | D967719-500mg |

2-(3-Difluoromethoxy-phenyl)-ethylamine |

771581-13-6 | 95% | 500mg |

$610 | 2024-07-28 | |

| abcr | AB530029-1g |

2-(3-(Difluoromethoxy)phenyl)ethanamine; . |

771581-13-6 | 1g |

€1660.60 | 2024-04-16 |

2-3-(difluoromethoxy)phenylethan-1-amine 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

771581-13-6 (2-3-(difluoromethoxy)phenylethan-1-amine) 関連製品

- 467461-10-5(2-[3-(trifluoromethoxy)phenyl]ethan-1-amine)

- 170015-99-3(2-[4-(trifluoromethoxy)phenyl]ethan-1-amine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:771581-13-6)2-3-(difluoromethoxy)phenylethan-1-amine

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1094.0/4381.0/602.0/356.0/232.0/171.0